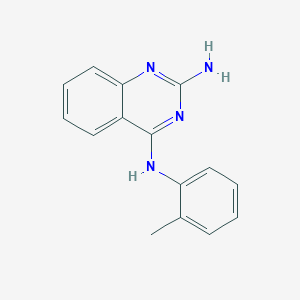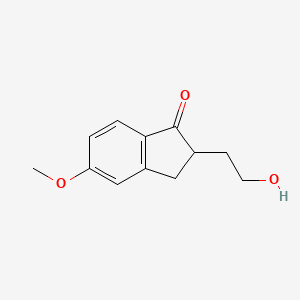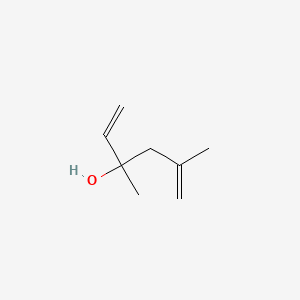
2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione
概要
説明
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a cyclopentyloxy group attached to the nitrogen atom of the isoindole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with cyclopentanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Phthalic Anhydride and Cyclopentanol Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the product.
化学反応の分析
Types of Reactions
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Solvent choice depends on the nucleophile, temperature varies
Major Products Formed
Oxidation: Formation of isoindole oxides
Reduction: Formation of isoindole amines
Substitution: Formation of various substituted isoindole derivatives
科学的研究の応用
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
- 2-(Cyclohexyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclobutyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclopropoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-cyclopentyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChIキー |
NVPKORYDZQJTSQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
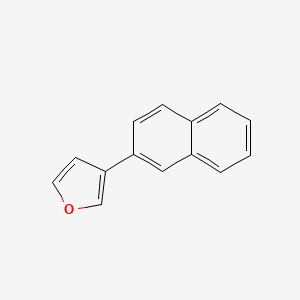

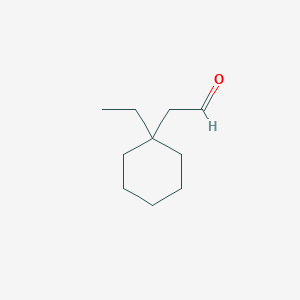
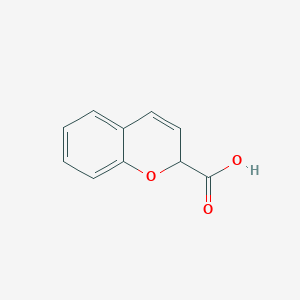
![methyl 2-(3-iodo-1H-pyrazolo[3,4-c]pyridazin-1-yl)acetate](/img/structure/B8395477.png)

![2,4-Dichloro-6-[(isopropylsulfonyl)methyl]pyrimidine](/img/structure/B8395482.png)


